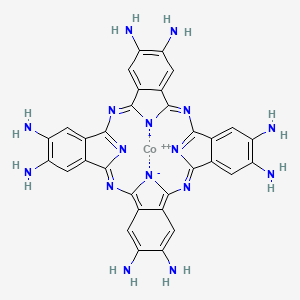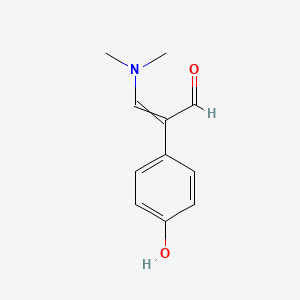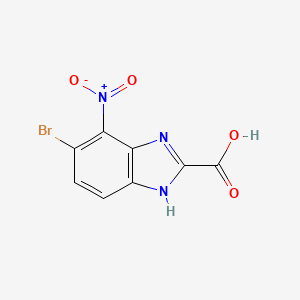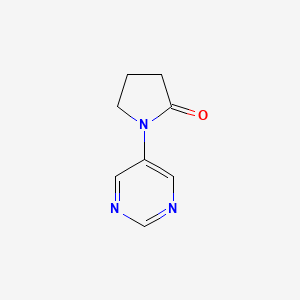
Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine: is a coordination compound that belongs to the phthalocyanine family. This compound is characterized by its deep blue-green color and its complex structure, which includes a central cobalt ion surrounded by a phthalocyanine ring substituted with amino groups at specific positions. The molecular formula of this compound is C32H24CoN16 , and it has a molecular weight of 691.59 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. One common method is the cyclotetramerization of phthalonitrile derivatives in the presence of a cobalt salt, such as cobalt(II) chloride, and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures (around 150-200°C) for several hours to ensure complete formation of the phthalocyanine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the cobalt center to lower oxidation states, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent oxidation.
Substitution: Electrophiles like alkyl halides, acyl chlorides; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of functionalized phthalocyanine derivatives .
Applications De Recherche Scientifique
Chemistry: Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is widely used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique electronic properties make it an excellent candidate for catalysis .
Biology and Medicine: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it effective in targeting cancer cells .
Industry: In industrial applications, this compound is used in the production of dyes and pigments due to its intense color and stability. It is also employed in the development of sensors and electronic devices .
Mécanisme D'action
The mechanism by which Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects is primarily through its ability to interact with molecular oxygen and generate reactive oxygen species (ROS). In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen and other ROS that can damage cellular components and induce cell death .
Comparaison Avec Des Composés Similaires
Cobalt(II) phthalocyanine: Lacks the amino substitutions, resulting in different electronic and catalytic properties.
Iron(II) phthalocyanine: Similar structure but with iron as the central metal, leading to different reactivity and applications.
Copper(II) phthalocyanine: Another similar compound with copper as the central metal, commonly used in dyes and pigments.
Uniqueness: Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to the presence of amino groups, which enhance its solubility and reactivity. These substitutions also allow for further functionalization, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C32H24CoN16 |
|---|---|
Poids moléculaire |
691.6 g/mol |
Nom IUPAC |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine |
InChI |
InChI=1S/C32H24N16.Co/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |
Clé InChI |
UYWPOCCECUUMKY-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)


![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)



![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)


